molecular formula C21H27NO2 B14212550 Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- CAS No. 821785-14-2

Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-

Cat. No.: B14212550
CAS No.: 821785-14-2
M. Wt: 325.4 g/mol
InChI Key: OYWCRVQKKYDMJZ-UHFFFAOYSA-N
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Description

Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- is a complex organic compound that features a phenolic group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 4-hydroxyphenyl with a butyl chain, followed by the introduction of a piperidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the production process. The use of advanced purification methods, such as chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the phenolic group or the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups to the molecule.

Scientific Research Applications

Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with cellular receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(1-phenylethyl)-: Similar structure but with a phenylethyl group instead of a butyl-piperidine chain.

    Phenol, 4-butyl-: Contains a butyl group but lacks the piperidine ring.

    Phenol, 4,4’-(1-methylethylidene)bis-: Features a bisphenol structure with two phenolic groups.

Uniqueness

Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]- is unique due to its combination of a phenolic group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

821785-14-2

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[4-[4-(4-hydroxyphenyl)piperidin-1-yl]butyl]phenol

InChI

InChI=1S/C21H27NO2/c23-20-8-4-17(5-9-20)3-1-2-14-22-15-12-19(13-16-22)18-6-10-21(24)11-7-18/h4-11,19,23-24H,1-3,12-16H2

InChI Key

OYWCRVQKKYDMJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)O)CCCCC3=CC=C(C=C3)O

Origin of Product

United States

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